molecular formula C6H3ClN2S B8585353 4-Chloro-2-isothiocyanatopyridine

4-Chloro-2-isothiocyanatopyridine

Cat. No.: B8585353
M. Wt: 170.62 g/mol
InChI Key: QZONQNWPWIGKHD-UHFFFAOYSA-N
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Description

4-Chloro-2-isothiocyanatopyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. The compound is notable for its isothiocyanate functional group, which is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyridyl isothiocyanates, including 4-Chloro-2-isothiocyanatopyridine, involves the reaction of amines with carbon disulfide in the presence of a base such as DABCO or sodium hydride. This reaction forms a dithiocarbamate salt, which is then desulfurized using aqueous iron (III) chloride to yield the isothiocyanate . Another method involves the use of thiophosgene or its derivatives to convert aminopyridines into the corresponding isothiocyanates .

Industrial Production Methods

Industrial production methods for isothiocyanates often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent has been developed as a safer and more efficient method .

Mechanism of Action

The mechanism of action of 4-Chloro-2-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, forming stable thiourea linkages. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-isothiocyanatopyridine include other pyridyl isothiocyanates and chloropyridines . Examples include:

  • Pyridine, 2-chloro-4-isothiocyanato-
  • Pyridine, 3-chloro-2-isothiocyanato-

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an isothiocyanate group allows for a diverse range of chemical transformations .

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

4-chloro-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H

InChI Key

QZONQNWPWIGKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)N=C=S

Origin of Product

United States

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